molecular formula C10H12ClNO2 B2995621 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride CAS No. 2247106-05-2

3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride

Cat. No.: B2995621
CAS No.: 2247106-05-2
M. Wt: 213.66
InChI Key: VGXONWFNEMRGAA-UHFFFAOYSA-N
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Description

3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds that consist of a benzene ring fused to a pyrrole ring. This compound, in particular, has a methyl group at the 3-position and a carboxylic acid group at the 5-position of the indole ring, with the hydrochloride salt form enhancing its solubility in water.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with tryptophan or its derivatives as the starting material.

  • Synthetic Steps:

  • Reaction Conditions: The reactions are usually carried out under acidic or neutral conditions, often using catalysts such as palladium or platinum to facilitate the reduction and functionalization steps.

Industrial Production Methods:

  • Large-Scale Synthesis: In an industrial setting, the synthesis is scaled up using reactors that allow for continuous processing and efficient heat management.

  • Purification: The final product is purified using crystallization techniques, ensuring the removal of impurities and by-products.

  • Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the compound.

Types of Reactions:

  • Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the indole ring to its dihydro form.

  • Substitution: Substitution reactions at the 3-position and 5-position introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like methyl iodide (CH3I) and carboxylic acid derivatives are employed.

Major Products Formed:

  • Oxidation Products: Indole-5-carboxylic acid derivatives.

  • Reduction Products: 2,3-Dihydro-1H-indole derivatives.

  • Substitution Products: Methylated and carboxylated indole derivatives.

Mechanism of Action

Target of Action

Indole derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including various receptors and enzymes . These interactions can lead to a wide range of biological effects, making indole derivatives valuable in the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . For example, some indole derivatives can inhibit or activate enzymes, alter receptor signaling, or modulate gene expression .

Biochemical Pathways

Indole derivatives are known to influence a variety of biochemical pathways . For example, they can affect pathways related to cell signaling, metabolism, and gene expression . The downstream effects of these interactions can include changes in cell growth, differentiation, and survival .

Pharmacokinetics

Pharmacokinetics involves the study of how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the body . These properties can greatly influence a drug’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Indole derivatives are known to have a wide range of biological effects, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The action of 3-Methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride, like all drugs, can be influenced by a variety of environmental factors. These can include the physiological environment within the body, such as pH, temperature, and the presence of other molecules, as well as external factors such as diet and lifestyle . These factors can influence the drug’s absorption, distribution, metabolism, and excretion, thereby affecting its efficacy and stability .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives, including this compound, are studied for their biological activities, such as antimicrobial, antiviral, and anticancer properties. Medicine: Research is ongoing to explore the potential therapeutic applications of indole derivatives in treating various diseases. Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid: Similar structure but lacks the methyl group at the 3-position.

  • 2,3-Dihydro-1H-indole-5-carboxylic acid: Similar but without the methyl group.

  • 3-Methyl-1H-indole-5-carboxylic acid: Similar but in a different isomeric form.

Properties

IUPAC Name

3-methyl-2,3-dihydro-1H-indole-5-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2.ClH/c1-6-5-11-9-3-2-7(10(12)13)4-8(6)9;/h2-4,6,11H,5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGXONWFNEMRGAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC2=C1C=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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